Propyl dipropyldithiocarbamate

Description

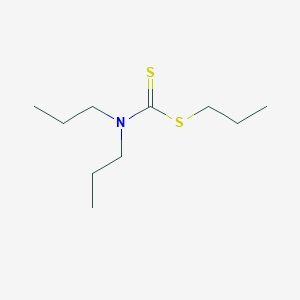

Structure

2D Structure

3D Structure

Properties

CAS No. |

19047-79-1 |

|---|---|

Molecular Formula |

C10H21NS2 |

Molecular Weight |

219.4 g/mol |

IUPAC Name |

propyl N,N-dipropylcarbamodithioate |

InChI |

InChI=1S/C10H21NS2/c1-4-7-11(8-5-2)10(12)13-9-6-3/h4-9H2,1-3H3 |

InChI Key |

IQMQTTJSYGOQRS-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C(=S)SCCC |

Canonical SMILES |

CCCN(CCC)C(=S)SCCC |

Synonyms |

Dipropyldithiocarbamic acid propyl ester |

Origin of Product |

United States |

Synthetic Methodologies for Propyl Dipropyldithiocarbamate

Diverse Synthetic Pathways and Reaction Strategies for Propyl Dipropyldithiocarbamate

The synthesis of this compound can be achieved through several routes, each with its own set of advantages and limitations. These pathways range from traditional multi-step procedures to more streamlined one-pot reactions.

Classical Synthetic Approaches for this compound

The most conventional and widely employed method for synthesizing S-alkyl dithiocarbamates, including this compound, is a two-step process. tandfonline.com This classical approach first involves the formation of an alkali metal salt of dipropyldithiocarbamic acid, which is then reacted with a propylating agent.

The initial step is the reaction of dipropylamine (B117675) with carbon disulfide in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the corresponding sodium or potassium dipropyldithiocarbamate. tandfonline.comvulcanchem.com The reaction is typically carried out in a polar solvent.

Reaction Scheme for the Formation of Sodium Dipropyldithiocarbamate: (CH₃CH₂CH₂)₂NH + CS₂ + NaOH → (CH₃CH₂CH₂)₂NCSS⁻Na⁺ + H₂O

In the second step, the isolated dithiocarbamate (B8719985) salt is treated with a propyl halide, such as propyl bromide or propyl chloride, to afford the final product, this compound. vulcanchem.com

Reaction Scheme for the S-alkylation: (CH₃CH₂CH₂)₂NCSS⁻Na⁺ + CH₃CH₂CH₂-Br → (CH₃CH₂CH₂)₂NCSSCH₂CH₂CH₃ + NaBr

A more direct, one-pot, three-component reaction has also been developed, where dipropylamine, carbon disulfide, and a propyl halide are reacted together. tandfonline.com This method avoids the isolation of the intermediate dithiocarbamate salt, simplifying the procedure.

| Reactants | Reagents/Catalyst | Solvent | Conditions | Product |

| Dipropylamine, Carbon Disulfide, Propyl Halide | Base (e.g., NaOH, KOH) | Polar Solvent (e.g., Water, Ethanol) | Room Temperature | This compound |

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods for dithiocarbamates. These "green" approaches focus on the use of safer solvents, catalyst-free conditions, and improved atom economy.

For the synthesis of dithiocarbamates, including potentially this compound, the use of green solvents like water or polyethylene (B3416737) glycol (PEG) has been explored. mdpi.com Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability. One-pot syntheses of various dithiocarbamates have been successfully carried out in water. mdpi.com

Solvent-free reaction conditions represent another green alternative. The reaction of amines, carbon disulfide, and alkyl halides can be performed without a solvent, often with high atom economy. smolecule.com This approach minimizes waste and simplifies product purification.

Furthermore, efforts have been made to replace toxic reagents. For instance, methods using N-tosylhydrazones as an alternative to alkyl halides have been reported for the synthesis of S-alkyl dithiocarbamates. nih.govrsc.org

| Green Approach | Key Features | Potential Application to this compound Synthesis |

| Aqueous Synthesis | Use of water as a solvent, reducing the need for volatile organic compounds. | Reaction of dipropylamine, carbon disulfide, and a propyl halide in water. |

| Solvent-Free Synthesis | Neat reaction of starting materials, minimizing solvent waste. | Direct reaction of dipropylamine, carbon disulfide, and a propyl halide. |

| Alternative Reagents | Replacement of toxic alkyl halides with less hazardous alternatives like N-tosylhydrazones. | Reaction of a tosylhydrazone derived from propanal with dipropylamine and carbon disulfide. |

Chemoenzymatic and Biocatalytic Routes to this compound

While the application of chemoenzymatic and biocatalytic methods specifically for the synthesis of this compound is not extensively documented, the broader field of dithiocarbamate synthesis has seen some exploration in this area. Enzymes, such as lipases, have been investigated for their potential to catalyze the formation of dithiocarbamate derivatives, although this is an emerging field. dntb.gov.ua

The development of biocatalytic systems for this class of compounds is driven by the desire for highly selective and sustainable manufacturing processes. tudelft.nl However, the direct enzymatic synthesis of this compound remains a subject for future research.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound proceeds through a well-established nucleophilic addition mechanism. The reaction initiates with the nucleophilic attack of the secondary amine, dipropylamine, on the electrophilic carbon atom of carbon disulfide. smolecule.com

In the presence of a base, the amine is deprotonated, enhancing its nucleophilicity and facilitating the attack on carbon disulfide to form a dithiocarbamate anion. smolecule.com This anion is a soft nucleophile and readily undergoes S-alkylation when treated with an electrophile like a propyl halide.

The reaction rate and efficiency can be influenced by the nature of the solvent, the strength of the base, and the reactivity of the alkylating agent. The formation of the dithiocarbamate salt is generally a fast reaction.

Optimization of Reaction Parameters for Enhanced this compound Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include stoichiometry, temperature, and pH.

For the synthesis of the intermediate, sodium dipropyldithiocarbamate, a slight excess of carbon disulfide is often used to ensure the complete conversion of the amine. smolecule.com The molar ratio of dipropylamine to carbon disulfide typically ranges from 1:1.2 to 1:1.5. smolecule.com

The reaction temperature is another important factor. While the reaction can proceed at room temperature, controlling the temperature is important, especially in large-scale industrial processes, to manage the exothermic nature of the reaction. smolecule.com Laboratory-scale synthesis is often conducted at temperatures between 20-60°C. smolecule.com

Maintaining an alkaline pH, typically between 8 and 12, is essential for the formation of the sodium salt and to ensure the stability of the dithiocarbamate. smolecule.com

| Parameter | Optimal Range | Effect on Yield and Purity |

| Stoichiometric Ratio (Dipropylamine:CS₂) | 1:1.2 to 1:1.5 | Excess carbon disulfide drives the reaction to completion, increasing yield. |

| Temperature | 20-60°C (lab scale) | Higher temperatures can increase the reaction rate but may lead to side products. |

| pH | 8-12 | Alkaline conditions are necessary for the formation and stability of the dithiocarbamate salt. |

Stereochemical Control in this compound Synthesis

This compound itself is an achiral molecule, so stereochemical control is not a factor in its direct synthesis unless chiral starting materials are used. However, the broader field of dithiocarbamate synthesis has explored the introduction of chirality. For instance, if a chiral amine were used as a precursor, a chiral dithiocarbamate could be synthesized.

Studies on related dithiocarbamate complexes have investigated their stereochemistry. For example, the coordination of dithiocarbamate ligands to metal centers can lead to chiral complexes, and the study of their stereochemistry is an active area of research. researchgate.netcore.ac.uk However, for the synthesis of the simple ester, this compound, stereochemical considerations are generally not applicable.

Advanced Structural Elucidation and Spectroscopic Analysis of Propyl Dipropyldithiocarbamate

High-Resolution Spectroscopic Techniques for Molecular Architecture of Propyl Dipropyldithiocarbamate

The comprehensive structural analysis of this compound, a significant organosulfur compound, relies on a suite of high-resolution spectroscopic techniques. These methods provide detailed insights into the molecule's three-dimensional structure, connectivity, functional groups, and electronic properties. By combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), Mass Spectrometry (MS), and Electronic Absorption Spectroscopy (UV-Vis), a detailed molecular portrait can be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of this compound in both solution and solid states. nih.gov It provides precise information about the chemical environment, connectivity, and dynamics of the atomic nuclei within the molecule. dronacharya.info Both ¹H and ¹³C NMR are fundamental, with chemical shifts indicating the electronic environment of each nucleus. nih.gov For dithiocarbamates, the chemical shift for the -NCS₂ group in ¹³C NMR is typically found in the range of δ 198–220 ppm. nih.gov

For complex molecules or to resolve ambiguities from one-dimensional spectra, multi-dimensional NMR techniques are indispensable. weizmann.ac.il Experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the this compound molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would show cross-peaks between the protons of the adjacent methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups within the propyl chains, confirming their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon atom to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for identifying the connectivity across the dithiocarbamate (B8719985) functional group, for instance, showing correlations from the N-CH₂ protons to the NCS₂ carbon. nih.gov The combination of these techniques allows for a complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the molecular structure. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Dithiocarbamate Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹³C | -NC S₂ | 198 - 220 nih.gov |

| ¹³C | N-C H₂- | ~45 - 55 |

| ¹³C | -C H₂-CH₃ | ~20 - 30 |

| ¹³C | -CH₂-C H₃ | ~10 - 15 |

| ¹H | N-H (in parent amine) | Variable |

| ¹H | N-CH ₂- | ~3.5 - 4.0 |

| ¹H | -CH ₂-CH₃ | ~1.6 - 1.8 |

| ¹H | -CH₂-CH ₃ | ~0.9 - 1.0 |

Note: Specific shifts for this compound can vary based on solvent and experimental conditions.

Solid-state NMR (ssNMR) provides critical structural information for this compound in its solid or crystalline form, which is often how it is isolated or utilized in materials science. uu.nl This technique is particularly valuable for studying metal complexes of dipropyldithiocarbamates, where it can reveal details about polymorphism and the coordination environment of the ligand. bohrium.comresearchgate.net

Research on metal complexes, such as mercury(II) N,N-dipropyldithiocarbamate, has demonstrated the power of ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR. bohrium.comresearchgate.net These studies show that ssNMR can identify the presence of structurally inequivalent ligands within a crystal lattice, distinguishing between ligands that have different functions, such as terminal chelating versus bridging roles. bohrium.comresearchgate.net The differences in chemical shifts observed in the solid state reflect the distinct electronic and structural environments imposed by the crystal packing and coordination to metal centers. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. tsijournals.com

ν(C-N) Thioureide Band: This is one of the most significant bands in the IR spectrum of dithiocarbamates. It appears in the region of 1480-1550 cm⁻¹ and has a high degree of double-bond character due to the resonance contribution of the N-C(S)S⁻ structure. The position of this band is sensitive to the nature of the alkyl groups attached to the nitrogen atom. biotech-asia.org

ν(C-S) Stretching Bands: The C-S stretching vibrations are also characteristic. An intense, single band is typically observed around 950-1000 cm⁻¹, which is attributed to the asymmetric stretching mode of the CSS group. biotech-asia.org

ν(C-H) Stretching Bands: The aliphatic C-H stretching vibrations from the propyl groups are observed in the region of 2850-2970 cm⁻¹.

Studies on a series of sodium N,N-dialkyldithiocarbamates have provided specific values for these vibrations. For sodium dipropyldithiocarbamate, the ν(C-N) band is observed at 1480 cm⁻¹ and the ν(C-S) band at 990 cm⁻¹. biotech-asia.org These values are consistent with the expected electronic effects of the propyl groups on the dithiocarbamate moiety. biotech-asia.org

Table 2: Key FT-IR Vibrational Frequencies for Dipropyldithiocarbamate

| Vibrational Mode | Functional Group | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Thioureide C-N Stretch | >N-CS₂ | 1480 | biotech-asia.org |

| Asymmetric C-S Stretch | N-CS₂ | 990 | biotech-asia.org |

| Aliphatic C-H Stretch | -CH₂, -CH₃ | 2850 - 2970 |

Data for Sodium dipropyldithiocarbamate.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Profiling of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. libretexts.org Electron Ionization (EI) is a common method used for such compounds. vulcanchem.com

The fragmentation of dithiocarbamates under mass spectrometry conditions often involves characteristic cleavage patterns. Alpha-cleavage adjacent to the nitrogen atom is a dominant pathway for aliphatic amines and their derivatives. libretexts.orgmiamioh.edu For this compound, fragmentation would likely involve:

Loss of a propyl radical (•C₃H₇) from one of the N-propyl groups.

Cleavage of the C-S bonds, leading to the formation of ions corresponding to the dithiocarbamate core and the propyl fragments. nih.gov

The molecular ion peak (M⁺), though its intensity may vary.

The analysis of these fragment ions allows for the reconstruction of the molecule's structure and confirmation of its identity. nih.gov

Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

| m/z Value | Ion Structure/Fragment Lost | Description |

|---|---|---|

| 249 | [C₁₀H₂₁NS₂]⁺ | Molecular Ion (M⁺) |

| 206 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 116 | [S₂CNH]⁺ or related fragments | Cleavage of C-S and N-C bonds |

| 88 | [CS₂]⁺ and [N(C₃H₇)₂]⁺ fragments | Fragments from central cleavage |

| 43 | [C₃H₇]⁺ | Propyl cation |

Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. conicet.gov.ar The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. oecd.org For dithiocarbamates, the key chromophore is the NCS₂ group.

The UV-Vis spectra of dithiocarbamate derivatives typically show several intense absorption bands corresponding to π → π* and n → π* transitions within the dithiocarbamate moiety. uokerbala.edu.iq

An intense band is commonly observed in the range of 250-260 nm, attributed to a π → π* transition within the N-C=S group.

Another strong absorption band is often seen around 280-290 nm, also related to a π → π* transition involving the delocalized electrons of the dithiocarbamate group.

A weaker, lower-energy band, sometimes appearing as a shoulder around 340-360 nm, can be assigned to an n → π* transition, involving the non-bonding electrons on the sulfur atoms.

The exact position (λ_max) and intensity of these bands can be influenced by the solvent and the nature of the alkyl substituents on the nitrogen atom. researchgate.net

Table 4: Typical UV-Vis Absorption Maxima for Dithiocarbamate Derivatives

| Electronic Transition | Wavelength Range (λ_max, nm) |

|---|---|

| π → π* | 250 - 260 |

| π → π* | 280 - 290 |

| n → π* | 340 - 360 |

Note: These are general ranges for dithiocarbamates; specific values depend on the compound and solvent.

Compound Name Table

| Compound Name |

|---|

| This compound |

| Sodium dipropyldithiocarbamate |

| Mercury(II) N,N-dipropyldithiocarbamate |

| Carbon disulfide |

X-ray Diffraction Studies of this compound Crystalline Structures

X-ray diffraction (XRD) is a cornerstone analytical technique for probing the atomic and molecular structure of crystalline materials. By analyzing the scattering pattern of X-rays that have passed through a sample, researchers can deduce detailed information about the arrangement of atoms. For this compound and its derivatives, XRD methods are vital for determining molecular geometry and identifying crystalline phases.

Single-Crystal X-ray Diffraction for this compound Molecular Geometry

When this compound acts as a ligand, chelating to a metal center, its fundamental structure is revealed. Studies on complexes such as mercury(II) N,N-dipropyldithiocarbamate have been instrumental. bohrium.com In these complexes, the dithiocarbamate moiety, S₂CNR₂, exhibits characteristic structural features. The central nitrogen atom and the two sulfur atoms are bonded to a carbon atom, and this S₂CN group is typically planar. This planarity is a result of the delocalization of π-electrons across the fragment, giving the C-N bond significant double-bond character. tandfonline.com

The propyl groups attached to the nitrogen atom and the propyl group that would form the ester moiety extend from this planar core. The analysis of these metal complexes shows that the dipropyldithiocarbamate ligand coordinates to metal centers through its two sulfur atoms, acting as a bidentate chelating agent. bohrium.comtandfonline.com The geometric parameters derived from such studies are crucial for understanding the compound's steric and electronic properties.

Interactive Table: Representative Molecular Geometry Parameters for the Dipropyldithiocarbamate Ligand (from Metal Complex Analogues)

This table presents typical bond lengths and angles for the core structure of the dipropyldithiocarbamate ligand, as determined from X-ray diffraction studies of its metal complexes.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Typical Value |

| Bond Length | Carbon (CS₂) | Nitrogen | - | ~1.34 Å tandfonline.com |

| Bond Length | Carbon (CS₂) | Sulfur 1 | - | ~1.71 Å |

| Bond Length | Carbon (CS₂) | Sulfur 2 | - | ~1.72 Å |

| Bond Angle | Sulfur 1 | Carbon (CS₂) | Sulfur 2 | ~118-120° |

| Bond Angle | Sulfur 1 | Carbon (CS₂) | Nitrogen | ~120-121° |

| Bond Angle | Sulfur 2 | Carbon (CS₂) | Nitrogen | ~119-120° |

Powder X-ray Diffraction for Crystalline Phase Identification of this compound

Powder X-ray Diffraction (PXRD) is a powerful technique used to identify crystalline phases and analyze the structure of polycrystalline or powdered solid samples. excillum.comxos.com Each crystalline material produces a unique diffraction pattern, which serves as a "fingerprint" for its identification. xos.com The technique relies on Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ) to the distance between atomic planes in the crystal (d-spacing) and the angle of diffraction (θ).

In the context of this compound, PXRD is essential for characterizing the bulk material, confirming its crystalline phase, assessing its purity, and identifying any polymorphic forms. Furthermore, dithiocarbamate complexes are widely used as single-source precursors for synthesizing metal sulfide (B99878) nanoparticles. acs.orgresearchgate.net In these applications, PXRD is indispensable for confirming the crystalline phase of the resulting nanomaterials, such as hexagonal wurtzite for zinc sulfide or the acanthite (B6354763) phase for silver sulfide. acs.org By analyzing the peak positions and intensities in the diffraction pattern, one can confirm the successful conversion of the precursor to the desired material.

Interactive Table: Example of Powder X-ray Diffraction (PXRD) Data Interpretation

This table illustrates the type of data obtained from a PXRD experiment. The 2θ angles are measured, and Bragg's Law is used to calculate the corresponding d-spacing, which is characteristic of the material's crystal lattice.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) | Crystalline Plane (hkl) |

| 26.5° | 3.36 | 100 | (111) |

| 30.7° | 2.91 | 75 | (200) |

| 44.1° | 2.05 | 85 | (220) |

| 52.2° | 1.75 | 60 | (311) |

Electron Microscopy Techniques in Nanostructural Investigations of this compound

Electron microscopy offers unparalleled resolution for visualizing the micro- and nanostructure of materials, far exceeding the capabilities of light microscopy. nanoscience.com By using a focused beam of electrons instead of light, techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can reveal detailed information about the morphology, topography, and internal architecture of materials like this compound.

Scanning Electron Microscopy (SEM) for Surface Morphology of this compound

Scanning Electron Microscopy (SEM) is a surface-imaging technique that scans a focused electron beam across a sample to generate high-resolution images of its topography. nanoscience.com The interaction of the electron beam with the sample surface produces various signals, primarily secondary electrons, which are collected by a detector to form the image. nanoscience.com This method provides detailed information about surface texture, particle shape, size distribution, and morphology. nih.gov

For this compound, SEM analysis would be crucial for characterizing its solid-state morphology, such as the shape and size of its crystals or particles. In the broader context of its applications, dithiocarbamate precursors are often used in the synthesis of nanomaterials. rsc.orgsemanticscholar.org Researchers use SEM to examine the morphology of these resulting nanoparticles, confirming, for instance, that the synthesized products have a homogeneous surface morphology or are composed of spherical or other well-defined shapes. researchgate.netsemanticscholar.org

Interactive Table: Morphological Data Obtainable via SEM for a Particulate Sample

This table summarizes the key morphological characteristics of a hypothetical this compound sample that can be determined using Scanning Electron Microscopy.

| Parameter | Description | Example Observation |

| Particle Shape | The geometric form of individual particles. | Agglomerated spherical particles |

| Size Distribution | The range and average size of the particles. | 50 nm - 200 nm |

| Surface Topography | The texture and features on the particle surfaces. | Smooth with minor surface pitting |

| Aggregation State | The degree to which individual particles clump together. | Moderate, forming clusters of 5-10 particles |

Transmission Electron Microscopy (TEM) for Internal Architecture of this compound

Transmission Electron Microscopy (TEM) is an imaging technique where a beam of electrons is transmitted through an ultrathin specimen. wikipedia.org As the electrons pass through, they interact with the material, and the transmitted electrons are focused by a series of electromagnetic lenses to form a highly magnified image. nanoscience.com TEM can reveal details at the atomic scale, providing information on particle size, shape, and, crucially, the internal structure and crystallinity of the material. nih.govnanoscience.com

TEM is particularly valuable in the study of nanomaterials derived from this compound precursors. For example, after thermolyzing a dithiocarbamate complex to synthesize metal sulfide nanoparticles, TEM is used to visualize the internal architecture of these nanoparticles. researchgate.net TEM images can confirm the formation of nanocrystals and reveal their specific shapes—such as spherical, close-to-spherical, dot-shaped, or rice-shaped morphologies—and provide precise measurements of their size distribution. researchgate.netsemanticscholar.org Selected area electron diffraction (SAED), a technique available in TEM, can further confirm the crystalline structure of individual nanoparticles.

Interactive Table: Nanostructural Data Obtainable via TEM

This table outlines the type of information that Transmission Electron Microscopy can provide about the internal architecture of nanostructures derived from or composed of this compound.

| Parameter | Description | Example Observation |

| Internal Morphology | The shape and structure within the material. | Solid, non-porous spherical nanoparticles |

| Crystallinity | The degree of structural order within the material. | High-resolution images show clear lattice fringes, indicating a crystalline nature. |

| Particle Size | Precise measurement of nanoparticle dimensions. | Average particle diameter of 15 ± 3 nm. |

| Crystal Defects | Identification of imperfections in the crystal lattice. | Presence of stacking faults in some nanocrystals. |

Theoretical and Computational Chemistry Studies on Propyl Dipropyldithiocarbamate

Quantum Chemical Calculations for Electronic Structure and Bonding in Propyl Dipropyldithiocarbamate

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed investigation of a molecule's electronic makeup. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule, yielding a wealth of information about electron distribution, orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) Applications for this compound Properties

Density Functional Theory (DFT) stands out as a widely used computational method for studying dithiocarbamates, striking an effective balance between accuracy and computational demand. mdpi.com For this compound, DFT can be employed to determine a variety of key properties. Calculations can optimize the molecule's three-dimensional geometry, predict its vibrational frequencies (which correspond to infrared spectra), and elucidate its electronic characteristics. acs.orgresearchgate.netbohrium.com

Central to these electronic properties are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net DFT calculations, often using popular hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately predict these values. mdpi.comnih.gov Furthermore, DFT can map the electrostatic potential to identify electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. mdpi.com

Table 1: Properties of Dithiocarbamates from DFT Calculations This table presents typical quantum chemical descriptors that can be calculated for dithiocarbamates using DFT, based on findings for analogous compounds.

| Calculated Property | Typical Significance | Example Reference |

| HOMO Energy | Relates to electron-donating ability | researchgate.net |

| LUMO Energy | Relates to electron-accepting ability | researchgate.net |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | researchgate.net |

| Atomic Charges (e.g., on Sulfur) | Predicts sites for electrostatic interaction | mdpi.com |

| Dipole Moment | Measures overall molecular polarity | tandfonline.com |

| Chemical Hardness | Describes resistance to change in electron distribution | researchgate.net |

Ab Initio Methods for High-Accuracy Electronic Structure Prediction of this compound

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry techniques that rely solely on physical constants and the atomic numbers of the atoms involved, without using empirical data. wikipedia.org While more computationally intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) can provide higher accuracy, especially in cases where electron correlation effects are strong. wikipedia.orgarxiv.org

For this compound, these high-accuracy methods serve as a "gold standard" to benchmark and validate results from more economical DFT calculations. arxiv.org They are particularly valuable for obtaining precise electronic energies, ionization potentials, and electron affinities. While full geometry optimization of this compound using a method like CCSD(T) would be computationally demanding, single-point energy calculations on DFT-optimized geometries are often performed to achieve a more accurate electronic energy. This layered approach ensures both a reliable molecular structure and a highly accurate electronic description.

Molecular Dynamics Simulations for Conformational Analysis of this compound

This compound is a flexible molecule, with rotational freedom around several single bonds, particularly in its N-propyl and S-propyl groups. Molecular Dynamics (MD) simulations are the ideal computational tool to explore this flexibility and map the molecule's conformational landscape. biorxiv.orgmdpi.com

MD simulations model the movements of atoms over time by applying the principles of classical mechanics. An MD trajectory for this compound would reveal the preferred spatial arrangements (conformers) of the molecule and the energy barriers for converting between them. rsc.org By running simulations in different environments, such as in a vacuum or solvated in a solvent like water or an organic solvent, one can understand how intermolecular forces influence conformational preferences. nih.gov Analysis of these simulations can identify the most populated and thus most stable conformers, which is critical for understanding how the molecule might interact with other species, such as binding to a protein or adsorbing onto a surface. researchgate.net

Predictive Modeling of this compound Reactivity and Reaction Pathways

Computational modeling is a powerful tool for predicting the chemical reactivity of this compound and mapping its potential reaction pathways. By using quantum chemical methods to calculate the energy of the molecule at various geometries, one can construct a potential energy surface. This surface can reveal the lowest-energy paths for chemical reactions, including the structures of transient intermediates and the transition states that connect them. acs.orgarxiv.org

For instance, computational models can be used to study the decomposition of dithiocarbamates. acs.org Hybrid methods that combine quantum mechanics with molecular mechanics (QM/MM) are particularly effective for simulating reactions in complex environments. researchgate.netjst.go.jp These simulations can model the bond-breaking and bond-forming events that constitute a chemical reaction, providing a step-by-step understanding of the mechanism. researchgate.net This predictive capability is crucial for understanding the stability of this compound and how it might transform under various conditions. Studies on related dithiocarbamate (B8719985) complexes have shown that they can act as electron donors, a reactive property that can be explored and quantified through computation. nih.gov

Chemoinformatics and QSAR Approaches for this compound Analogues

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies provide a framework for systematically designing new molecules with desired properties based on the structure of this compound. QSAR establishes a mathematical correlation between the chemical structures of a series of compounds and their properties, such as a specific biological activity. tandfonline.comtandfonline.com

In a QSAR study of this compound analogues, one would first create a library of virtual compounds by systematically modifying the propyl groups or other parts of the molecule. For each analogue, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and physicochemical properties. tandfonline.com

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Purpose | Reference |

| Electronic | Dipole moment, Polarizability, Atomic charges | To quantify the electronic aspects of the molecule | tandfonline.com |

| Steric/Topological | Molecular weight, Molecular volume, Number of rotatable bonds | To quantify the size, shape, and flexibility of the molecule | tandfonline.comtandfonline.com |

| Hydrophobic | LogP (octanol-water partition coefficient), Hydrophobic molecular area | To quantify the molecule's lipophilicity and solubility | tandfonline.com |

Once the descriptors are calculated for a training set of molecules with known activity, statistical methods are used to build a model that predicts activity from the descriptors. This model can then be used to screen new, un-synthesized analogues of this compound, prioritizing the most promising candidates for synthesis and experimental testing. tandfonline.comresearchgate.net This approach significantly accelerates the process of discovering novel compounds with enhanced or specific functionalities.

Reactivity and Mechanistic Investigations of Propyl Dipropyldithiocarbamate

Reaction Kinetics of Propyl Dipropyldithiocarbamate in Various Chemical Environments

The reaction kinetics of dithiocarbamates, including this compound, are significantly influenced by the chemical environment, particularly pH. The stability of dithiocarbamates is pH-dependent; they are generally stable in alkaline or weakly acidic solutions but degrade rapidly in acidic environments. researchgate.net This degradation in acidic media occurs through a protonated intermediate. researchgate.net

Studies on various dithiocarbamates have shown that their degradation in aqueous media follows first-order kinetics. researchgate.net The rate of decomposition is affected by factors such as exposure to air and the concentration of hydroxyl ions, with basic conditions promoting faster degradation. researchgate.net For instance, the decomposition of monomethyl dithiocarbamate (B8719985) (Vapam) in an acidic medium was studied, and the rate constants were calculated, highlighting the critical role of pH in the stability of these compounds. acs.org

The acid decomposition of a series of piperidine (B6355638) dithiocarbamate analogues was investigated across a wide pH range, revealing dumbbell-shaped pH-rate profiles. acs.org From these profiles, pH-independent first-order rate constants and acid dissociation constants were determined. acs.org

Table 1: Factors Influencing Dithiocarbamate Reaction Kinetics

| Factor | Effect on Reaction Kinetics | References |

| pH | Stability is pH-dependent; rapid degradation in acidic media. | researchgate.net |

| Air Exposure | Contributes to degradation in aqueous solutions. | researchgate.net |

| Hydroxyl Ions | Increased concentration in basic conditions promotes degradation. | researchgate.net |

Elucidation of Specific Reaction Mechanisms Involving this compound

The reaction mechanisms of dithiocarbamates are diverse and depend on the specific reactants and conditions. A common synthesis method involves the reaction of a primary or secondary amine with carbon disulfide in the presence of an alkali. nih.govnih.gov

The structure of novel dithiocarbamate derivatives has been elucidated using advanced spectroscopic techniques, such as 1D and 2D NMR. nih.gov These studies help in distinguishing between different possible isomeric structures and understanding the molecular conformation. nih.gov

Role of this compound in Catalytic Cycles and Transformations

Dithiocarbamate compounds and their metal complexes have shown significant utility as catalysts in various organic transformations. nih.govnih.gov They have been employed in the synthesis of propargyl amines through A³ coupling reactions, where core/shell nanostructures functionalized with magnetic dithiocarbamate deposited on gold served as the catalyst. nih.govencyclopedia.pub The mechanism of this reaction is believed to involve the formation of an iminium ion intermediate and C-H activation. encyclopedia.pub

Dithiocarbamates have also been investigated for their role in inverse vulcanization reactions, a process for synthesizing organic-inorganic hybrid polymers. acs.orgazimuth-corp.comnih.gov Studies on the use of dithiocarbamate catalysts in these reactions suggest the formation of a fluctuating sulfur speciation, including the presence of anionic sulfur. acs.orgazimuth-corp.comnih.gov This understanding is key to expanding the scope of substrates for inverse vulcanization. azimuth-corp.com

Photochemical and Radiolytic Degradation Mechanisms of this compound

The degradation of chemical compounds can be induced by photochemical and radiolytic processes. While specific studies on this compound are not abundant, research on related compounds provides insights into potential degradation pathways.

Ionizing radiation, such as gamma rays, can induce the degradation of various organic molecules. iaea.orgnih.govrsc.org The process involves the formation of highly reactive intermediates that can lead to bond scission and the formation of new products. iaea.org For instance, the radiolytic degradation of dodecane (B42187) substituted with various functional groups has been studied, revealing that the damage is often concentrated on the functional group and the weakest bond in the molecule. nih.govrsc.org The susceptibility to radiolytic damage was found to vary depending on the functional group. nih.govrsc.org

The radiolytic degradation of pharmaceuticals in aqueous solutions has also been investigated as a method for water treatment. nih.gov The efficiency of degradation is influenced by factors such as dose rate and the presence of radical scavengers. nih.gov The substitution of N-methyl dithiocarbamate into poly(vinyl chloride) films has been shown to improve the material's stability against radiation-induced degradation by reducing the evolution of gaseous products. researchgate.net

Electrochemical Behavior and Redox Chemistry of this compound

Dithiocarbamates exhibit rich electrochemical behavior and are known to stabilize transition metals in a wide range of oxidation states. bohrium.comrsc.orgnih.gov This ability is attributed to the existence of two resonance forms: the soft dithiocarbamate and the hard thioureide form. rsc.orgnih.gov

The redox chemistry often involves the one-electron oxidation of the dithiocarbamate ligand to form a thiuram disulfide. rsc.orgnih.gov This process can be overlooked when discussing redox events at the metal center. rsc.org For example, the oxidation of zinc and cadmium dithiocarbamate complexes with iodine results in the oxidation of the ligand to form thiuram disulfide complexes. rsc.org

Computational studies have been employed to calculate the standard potentials of the dithiocarbamate/thiuram disulfide redox system. tandfonline.com These studies predict that the oxidation of the dithiocarbamic anion most favorably proceeds through a single electron detachment followed by radical dimerization. tandfonline.com In the context of redox flow batteries, nickel dithiocarbamate complexes have been studied for their multi-electron redox cycle, where the addition of Lewis acids like Zn(II) can improve the efficiency and reversibility of the redox process. auburn.edu

Coordination Chemistry of Propyl Dipropyldithiocarbamate

Propyl Dipropyldithiocarbamate as a Ligand in Metal Complexation

This compound acts as a robust chelating agent, coordinating to metal centers through its two sulfur atoms. The presence of the propyl groups on the nitrogen atom influences the steric and electronic properties of the ligand, which in turn affects the structure, stability, and reactivity of the resulting metal complexes. researchgate.net

Synthesis of Metal-Propyl Dipropyldithiocarbamate Complexes

The synthesis of metal-propyl dipropyldithiocarbamate complexes typically follows well-established methods for dithiocarbamate (B8719985) complexation. A common and straightforward approach is the "one-pot" synthesis. This method involves the reaction of dipropylamine (B117675) with carbon disulfide in the presence of a base to form the dithiocarbamate anion in situ. Subsequent addition of a metal salt to this solution leads to the precipitation of the desired metal complex. erpublications.com

Another prevalent method is the direct reaction of a pre-synthesized alkali metal salt of this compound with a metal halide. erpublications.com For instance, sodium dipropyldithiocarbamate can be synthesized from dipropylamine, carbon disulfide, and sodium hydroxide (B78521). smolecule.com This salt can then be reacted with a variety of metal salts to yield the corresponding metal-propyl dipropyldithiocarbamate complexes. The choice of solvent and reaction conditions, such as temperature, can influence the yield and purity of the final product.

An example of the synthesis of a mercury(II) N,N-dipropyldithiocarbamate complex involved the mixing of aqueous solutions of mercury(II) nitrate (B79036) monohydrate and the in situ prepared dithiocarbamate ligand from dipropylamine and carbon disulfide. bohrium.com

Structural Characterization of Metal-Propyl Dipropyldithiocarbamate Complexes

For example, studies on mercury(II) dipropyldithiocarbamate have revealed the existence of polymorphic modifications. bohrium.com In one form, the complex exists as a centrosymmetric binuclear molecule with fivefold coordination around each mercury atom. bohrium.com Another polymorph features a mononuclear structure with a distorted tetrahedral geometry around the mercury atom, containing two inequivalent dipropyldithiocarbamate ligands. bohrium.com

The coordination geometry of the metal center in these complexes can vary significantly depending on the metal ion and the stoichiometry of the complex. For instance, square planar, tetrahedral, and octahedral geometries are commonly observed for transition metal dithiocarbamate complexes. erpublications.comresearchgate.net

Table 1: Selected Structural Data for a Mercury(II) Dipropyldithiocarbamate Complex

| Parameter | Value | Reference |

| Coordination Geometry | Five-coordinate / Distorted Tetrahedral | bohrium.com |

| Hg-S Bond Lengths (Å) | Varies depending on structure | bohrium.com |

| S-C-S Bond Angle (°) | Varies depending on structure | bohrium.com |

| Polymorphic Forms | Two identified | bohrium.com |

Spectroscopic Fingerprints of Metal-Propyl Dipropyldithiocarbamate Interactions

Spectroscopic techniques are invaluable for characterizing metal-propyl dipropyldithiocarbamate complexes and understanding the nature of the metal-ligand interactions. Infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectroscopy are routinely employed.

In the infrared spectra of dithiocarbamate complexes, a strong band in the region of 1450-1550 cm⁻¹ is attributed to the C-N stretching vibration of the thioureide bond. The position of this band provides insight into the C-N bond order. A second important region is between 950 and 1050 cm⁻¹, where the C-S stretching vibration is observed.

NMR spectroscopy (¹H, ¹³C, and sometimes ¹⁵N) provides detailed information about the structure of the ligand and its environment in the complex. For instance, solid-state ¹³C and ¹⁵N NMR spectra of a mercury(II) dipropyldithiocarbamate precipitate indicated the presence of two distinct molecular forms. bohrium.com The non-equivalence of the propyl groups in the NMR spectrum can also provide clues about the structural arrangement of the ligands around the metal center. bohrium.com

UV-Visible spectroscopy reveals electronic transitions within the complex. Dithiocarbamate complexes typically exhibit intense absorption bands in the UV-Vis region arising from intraligand π-π* transitions and ligand-to-metal charge transfer (LMCT) transitions. These spectral features are sensitive to the identity of the metal ion and the coordination geometry.

Table 2: Spectroscopic Data for Metal-Dithiocarbamate Complexes

| Spectroscopic Technique | Key Feature | Typical Range/Value | Reference |

| Infrared (IR) | ν(C-N) | 1450-1550 cm⁻¹ | erpublications.com |

| Infrared (IR) | ν(C-S) | 950-1050 cm⁻¹ | erpublications.com |

| ¹³C NMR (Solid-State) | Inequivalent propyl groups | Varies | bohrium.com |

| UV-Visible | π-π* transitions | Varies | erpublications.com |

| UV-Visible | LMCT transitions | Varies | erpublications.com |

Electronic and Magnetic Properties of Metal-Propyl Dipropyldithiocarbamate Complexes (Theoretical Focus)

The electronic and magnetic properties of metal-propyl dipropyldithiocarbamate complexes are dictated by the nature of the metal ion, its oxidation state, and the coordination environment imposed by the ligands. Theoretical studies, often employing methods like density functional theory (DFT), can provide valuable insights into the electronic structure and bonding within these complexes. researchgate.net

The dithiocarbamate ligand is a strong electron-donating group, which influences the electron density at the metal center. erpublications.com This can affect the redox properties of the complex and its reactivity. The electronic structure, in turn, determines the magnetic properties. For complexes with unpaired electrons, paramagnetism is observed. The magnetic moment of the complex can be experimentally measured and provides information about the number of unpaired electrons and the spin state of the metal ion.

For transition metal complexes, the d-orbital splitting pattern, which is determined by the coordination geometry, will dictate whether a complex is high-spin or low-spin. This is particularly relevant for octahedral complexes of metal ions like Fe(II) and Co(III). Theoretical calculations can help to predict the ground spin state and rationalize the observed magnetic behavior.

Reactivity of Metal-Propyl Dipropyldithiocarbamate Complexes in Further Transformations

Metal-propyl dipropyldithiocarbamate complexes can participate in a variety of chemical reactions. The reactivity is influenced by both the metal center and the dithiocarbamate ligand.

One notable area of reactivity is ligand exchange reactions, where the dipropyldithiocarbamate ligand can be displaced by other ligands. The stability of the complex, which is influenced by the alkyl groups on the dithiocarbamate, plays a role in the facility of these reactions. researchgate.net

Furthermore, some metal dithiocarbamate complexes can undergo redox reactions at the metal center. The electron-donating nature of the dithiocarbamate ligand can stabilize higher oxidation states of the metal.

Recent research has also explored the use of metal dithiocarbamates as precursors for the synthesis of metal sulfide (B99878) nanoparticles. researchgate.net For instance, a mercury(II) dithiocarbamate complex has been used to produce mercury sulfide (HgS) nanoparticles. researchgate.net Additionally, the reaction of mercury(II) dipropyldithiocarbamate with gold(III) chloride has been shown to result in a chemisorption process, leading to the formation of a complex gold(III)-mercury(II) compound. bohrium.com The thermal decomposition of these complexes can also lead to the formation of metal sulfides. researchgate.net

Environmental Transformation and Degradation Pathways of Propyl Dipropyldithiocarbamate

Biodegradation Mechanisms of Propyl Dipropyldithiocarbamate in Aqueous and Soil Systems

Biodegradation is a critical process in the environmental attenuation of organic compounds, involving the breakdown of substances by microorganisms. However, specific studies on the biodegradation of this compound in either aqueous or soil systems could not be identified in the available literature. Research on microbial consortia or isolated microorganisms capable of utilizing this compound as a source of carbon or nitrogen has not been published.

General information on the biodegradation of dithiocarbamates suggests that these compounds can be subject to microbial degradation. For instance, a microbial consortium comprising bacteria from the genera Alcaligenes, Pseudomonas, and Hyphomicrobium has been identified for the biodegradation of dithiocarbamates in general. google.com However, the efficacy of this consortium specifically against this compound has not been documented.

Abiotic Degradation Processes of this compound: Hydrolysis, Photolysis, and Oxidation

Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. Key abiotic processes include hydrolysis, photolysis, and oxidation.

Hydrolysis: This process involves the reaction of a substance with water. Dithiocarbamates can be susceptible to hydrolysis, which may be influenced by pH. However, no specific studies detailing the hydrolysis rates or products for this compound under various environmental pH conditions were found.

Photolysis: Photolysis is the breakdown of compounds by light, particularly ultraviolet radiation from the sun. While the photolysis of certain metal complexes of dipropyldithiocarbamate has been investigated in specific contexts, data on the direct environmental photolysis of this compound is not available. bakhtiniada.ru

Oxidation: Environmental oxidation can occur through reactions with radicals or other oxidizing agents present in water, soil, and the atmosphere. There is a lack of specific research on the oxidative degradation pathways of this compound in the environment.

Identification and Characterization of this compound Transformation Products and Metabolites

When a compound degrades, it forms various transformation products or metabolites, which may have their own environmental and toxicological profiles. For dithiocarbamates in general, metabolism can lead to the formation of carbon disulfide (CS₂). vulcanchem.com Another related compound, dipropyl disulfide, has been shown to metabolize into propylglutathione sulfide (B99878) conjugate and propylthiol. medchemexpress.com However, specific transformation products and metabolites resulting from the environmental degradation of this compound have not been identified or characterized in published research.

Kinetic Modeling of this compound Environmental Fate

Kinetic modeling is used to predict the persistence and concentration of a chemical in the environment over time. This requires data on degradation rates (e.g., half-lives) under different conditions. Due to the absence of experimental data on the biodegradation and abiotic degradation of this compound, no kinetic models for its environmental fate have been developed. Consequently, key parameters such as its environmental half-life in soil and water are unknown.

Sorption and Transport Phenomena of this compound in Environmental Compartments

Sorption to soil and sediment particles is a key process that affects a chemical's mobility, bioavailability, and degradation. The extent of sorption is often described by coefficients such as the organic carbon-water (B12546825) partition coefficient (Koc). There is no available data on the sorption coefficients or transport behavior of this compound in different environmental compartments. Factors that typically influence sorption, such as soil organic matter content, clay content, and pH, have not been studied in relation to this specific compound.

Advanced Analytical Methodologies for Propyl Dipropyldithiocarbamate Detection and Quantification

Chromatographic Techniques for Separation and Analysis of Propyl Dipropyldithiocarbamate

Chromatography is a cornerstone for the analysis of dithiocarbamates, providing the necessary separation of the analyte from complex sample components. mdpi.comencyclopedia.pub Both gas and liquid chromatography, coupled with mass spectrometry or other advanced detectors, are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Analytes

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. filab.fr However, the direct analysis of most dithiocarbamates by GC is challenging due to their low volatility and thermal instability, often leading to degradation in the high-temperature environment of the GC inlet. mdpi.com

A common strategy to overcome this limitation is the indirect analysis of dithiocarbamates by converting them into a more stable and volatile product. The most established method involves the acid hydrolysis of the dithiocarbamate (B8719985) to release carbon disulfide (CS₂), which is then partitioned into a solvent and analyzed by GC-MS. mdpi.comencyclopedia.pubnih.gov This approach, however, is a total-sum method and does not distinguish between different dithiocarbamate parent compounds. tandfonline.com

For specific analysis, derivatization of the dithiocarbamate molecule can be performed. Metal complexes of dialkyldithiocarbamates, for instance, have been analyzed by GC-MS, though challenges such as adsorption on the column wall can occur. tue.nlresearchgate.net Optimization of GC conditions, including the use of split injection and mid-column backflushing, has been shown to improve the analysis of CS₂ derived from DTCs in complex matrices like spices. nih.gov

Table 1: Example GC-MS Conditions for Dithiocarbamate Analysis (as CS₂) in Spices

| Parameter | Setting |

|---|---|

| Instrument | GC-MS |

| Column | HP-5MS (30 m × 0.25 mm, 0.25 µm) |

| Injection Mode | Split (20:1) |

| Injector Temp. | 200 °C |

| Oven Program | 40 °C (hold 2 min), ramp to 150 °C at 20 °C/min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (Selected Ion Monitoring) |

| Monitored Ion (m/z) | 76 |

| Retention Time | 1.82 min |

Data based on a method for CS₂ analysis from DTCs in cardamom and black pepper. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile this compound Analytes

Liquid chromatography (LC) is inherently better suited for the analysis of non-volatile and thermally labile compounds like dithiocarbamates. tandfonline.com When coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), it provides a highly selective and sensitive method for the direct determination of intact dithiocarbamate compounds or their specific derivatives. nih.govnih.gov

LC-MS/MS methods have been developed for the simultaneous quantification of multiple dithiocarbamates in fruits and vegetables. nih.gov These methods often involve converting the dithiocarbamates into more stable derivatives, such as their methyl esters, to improve chromatographic performance and allow for differentiation between various types of DTCs. nih.gov A significant challenge remains in the clear differentiation between the various DTCs in analytical methods. nih.gov Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used, with APCI sometimes being preferred for its robustness and reproducible spectra without adduct formation for certain DTC metabolites. tandfonline.com

Table 2: Example LC-MS/MS Parameters for Methylated Dithiocarbamate Analysis

| Parameter | Setting |

|---|---|

| Instrument | LC-MS/MS |

| Column | C18 column |

| Mobile Phase | Gradient of acetonitrile (B52724) and 0.1% formic acid in water |

| Ionization Mode | ESI+ |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Analytes | Dimethyl propylenebisdithiocarbamate (PBMe), Dimethyl ethylenebisdithiocarbamate (EBMe), Methyl diethyldithiocarbamate (B1195824) (DDMe) |

| Accuracy | 92.2 - 112.6% in various matrices |

| Repeatability (RSD) | <9.6% |

Data based on a method for analyzing methylated derivatives of DTCs in beer, juice, and malt. nih.gov

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Systems

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for dithiocarbamate analysis. mdpi.comencyclopedia.pub Since the dithiocarbamate functional group itself may not have a strong UV chromophore, analysis often requires a pre-column or post-column derivatization step.

A common approach is to form metal complexes, for example with copper(II), which are then separated on a reversed-phase column and detected by their UV absorbance. mdpi.com Another strategy involves methylation of the dithiocarbamates to form derivatives that can be detected at specific wavelengths, such as 272 nm. oup.comresearchgate.net HPLC methods have been successfully developed to separate different classes of dithiocarbamates, such as dimethyldithiocarbamates (DMDTCs), ethylenebisdithiocarbamates (EBDTCs), and propylenebisdithiocarbamates (PBDTCs), within a single run. researchgate.net

Table 3: Example HPLC-UV Conditions for Dithiocarbamate Group Separation

| Parameter | Setting |

|---|---|

| Instrument | HPLC with UV Detector |

| Column | Reversed Phase C18 (4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile/water |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 272 nm |

| Separated Groups | Dazomet, Metam-Na, DMDTCs, EBDTCs, Propineb |

| LOD (injected) | 0.4 ng (Dazomet) to 1.97 ng (PBDTCs) |

Data based on a method for analyzing 10 dithiocarbamate fungicides after methylation. oup.comresearchgate.net

Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis of this compound

Spectrophotometric methods offer a simple and cost-effective alternative for the quantification of dithiocarbamates. The most common method is based on the acid-catalyzed decomposition of dithiocarbamates to yield carbon disulfide (CS₂). mdpi.com The evolved CS₂ is then passed into a solution containing copper(II) acetate (B1210297) and diethanolamine, forming a stable yellow-colored complex, copper(II) N,N-diethyldithiocarbamate. The absorbance of this complex is measured spectrophotometrically at approximately 435 nm. mdpi.comencyclopedia.pub

Alternatively, direct spectrophotometric methods can be employed. Dithiocarbamates readily form colored complexes with various metal ions, particularly copper(II). researchgate.netscirp.org The reaction of this compound with a copper(II) salt would be expected to form a colored chelate whose absorbance can be measured for quantification. These methods can be enhanced by using micellar media, which can increase molar absorptivity and avoid the need for solvent extraction steps. researchgate.net

Spectrofluorimetric methods are generally more sensitive than spectrophotometric methods but require the analyte to be fluorescent or to be converted into a fluorescent derivative. This would involve reacting this compound with a fluorogenic reagent. While specific spectrofluorimetric methods for this compound are not documented, the principle remains a viable avenue for developing highly sensitive detection techniques.

Electrochemical Sensor Development for Real-time this compound Monitoring

Electrochemical sensors present a promising platform for the rapid, sensitive, and potentially portable detection of dithiocarbamates. The electroactive nature of the dithiocarbamate group, specifically the thiol moieties, facilitates their detection using electrochemical techniques. mdpi.comresearchgate.net

Detection can be achieved through the direct oxidation of the carbamate (B1207046) anion at inert electrodes (like carbon or platinum) or via the formation of complexes at mercury electrodes. mdpi.comresearchgate.net However, due to the toxicity of mercury, modern sensor development focuses on other materials. The low aqueous solubility of many DTCs can pose a challenge, often addressed by using adsorptive stripping voltammetry techniques to preconcentrate the analyte on the electrode surface. bohrium.com

A more advanced approach involves the development of biosensors, which couple a biological recognition element with an electrochemical transducer. Enzyme-inhibition-based biosensors have shown significant potential. Aldehyde dehydrogenase (ALDH) is strongly inhibited by dithiocarbamates, and this inhibition can be measured electrochemically. cabidigitallibrary.orgmdpi.com Such sensors can be highly sensitive, capable of detecting fungicides like thiram (B1682883) at levels below the legal limits. mdpi.com These principles could be applied to create a selective sensor for this compound.

Table 4: Comparison of Electrochemical Sensing Strategies for Dithiocarbamates

| Sensor Type | Principle | Target Analyte(s) | Key Features |

|---|---|---|---|

| Voltammetric Sensor | Direct oxidation of thiol groups at an electrode. mdpi.comresearchgate.net | General Dithiocarbamates | Simple, direct detection. Sensitivity can be limited by electrode material. |

| Enzyme Inhibition Biosensor | Inhibition of Aldehyde Dehydrogenase (ALDH) activity. cabidigitallibrary.orgmdpi.com | Thiram, Zineb, Maneb | High sensitivity and selectivity; enables quantification below legal limits. |

| Whole-Cell Biosensor | Potentiometric measurement using mammalian cells. bohrium.com | Propineb | Utilizes cellular response for detection. |

Sample Preparation Strategies for this compound Analysis in Complex Matrices

Effective sample preparation is critical to remove interfering components and concentrate the analyte before instrumental analysis. The choice of method depends on the analyte's properties, the matrix complexity, and the subsequent analytical technique.

For the traditional CS₂-based GC analysis, sample preparation involves direct acid hydrolysis of the sample in a sealed vessel to release the gas. nih.goveurl-pesticides.eu

For methods analyzing the intact molecule, extraction is the first step. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and versatile sample preparation approach for pesticide residue analysis in food matrices. springernature.comnih.govscharlab.com The standard procedure involves:

Extraction: A homogenized sample is extracted with an organic solvent, typically acetonitrile, in a centrifuge tube containing salts like magnesium sulfate (B86663) and sodium chloride to induce phase separation. springernature.comscharlab.com

Cleanup: An aliquot of the acetonitrile extract is then subjected to dispersive solid-phase extraction (d-SPE). This involves adding a small amount of sorbent material (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove fats) to the extract, vortexing, and centrifuging. The cleaned supernatant is then ready for analysis. springernature.comnih.gov

The QuEChERS methodology has been successfully modified for the analysis of dithiocarbamates, often in conjunction with a derivatization step, prior to LC-MS/MS analysis. nih.gov For instance, a QuEChERS-type extraction can be followed by methylation before instrumental analysis. nih.gov Another sample preparation technique is matrix solid-phase dispersion (MSPD), which has been used for the simultaneous analysis of DTCs and their metabolites in various plant materials. researchgate.net

Validation and Quality Assurance in this compound Analytical Methods

The validation of an analytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. npra.gov.my Quality assurance (QA) encompasses the entire development and testing process, ensuring that the final data is reliable, reproducible, and fit for its purpose. aziro.comnih.gov For a compound like this compound, rigorous validation is crucial to guarantee that its detection and quantification in various matrices are accurate and precise. npra.gov.myamericanpharmaceuticalreview.com This involves evaluating several key performance parameters.

Linearity and Range

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. sps.nhs.uk The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. npra.gov.my This is typically evaluated by analyzing a series of standards of known concentrations and examining the regression line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship.

While specific linearity data for this compound is not extensively published, studies on related dithiocarbamate metabolites using advanced techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS-MS) provide relevant examples. For instance, a method developed for dithiocarbamate metabolites in food samples showed excellent linearity. nih.gov

Table 1: Example Linearity Data for Dithiocarbamate Metabolite Analysis

| Parameter | Value | Source |

|---|---|---|

| Calibration Curve Range | 1 to 800 µg/kg | nih.gov |

This data is representative of analytical methods for related dithiocarbamate compounds.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. advancedplatingtech.comfudschem.com The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. advancedplatingtech.comfudschem.comund.edu The LOQ is a critical parameter for quantitative impurity testing and the determination of low levels of analytes. npra.gov.my

These limits can be calculated using several methods, including the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S)), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. und.edu

For dithiocarbamate metabolites, method limits of quantification (MLOQ) have been established for various food matrices. nih.gov

Table 2: Method Limit of Quantification (MLOQ) for Dithiocarbamate Metabolites

| Compound Group | MLOQ | Analytical Technique | Source |

|---|

This data is representative of analytical methods for related dithiocarbamate compounds.

Precision and Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted value. portaspecs.comlibretexts.orgnih.gov It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. researchgate.netPrecision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. portaspecs.comlibretexts.orgnih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst precision). npra.gov.my

Validation studies for dithiocarbamate metabolites have demonstrated high levels of accuracy and precision across different food matrices and concentration levels. nih.gov

Table 3: Example Accuracy (Recovery) and Precision (RSD) Data for Dithiocarbamate Metabolites in Food Samples

| Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|

| 5 µg/kg | 70-120% | < 20% |

| 50 µg/kg | 70-120% | < 20% |

Source: nih.gov This data is representative of analytical methods for related dithiocarbamate compounds.

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. npra.gov.myresearchgate.net Selectivity is a comparative term that describes the degree to which a method can quantify the analyte in the presence of interfering substances. researchgate.net In modern chromatographic methods coupled with mass spectrometry, high selectivity is achieved by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). nih.gov For the validation of dithiocarbamate metabolite analysis, acquiring two specific precursor-product ion transitions per compound provides a high degree of confidence in the identification of the analyte, fulfilling regulatory requirements for contaminant analysis. nih.gov

Recovery

Recovery experiments are essential to evaluate the efficiency of the sample extraction and preparation steps. researchgate.net The recovery of an analytical process is the proportion of the amount of analyte, present in or added to the part of the material tested, which is extracted and presented for measurement. Low or variable recovery can indicate issues with the sample preparation methodology that can compromise the accuracy of the results. In a study on pesticide residues, average recoveries for dithiocarbamate metabolites were found to be within the acceptable range of 70-120% for various food matrices. nih.gov The complexity of the sample matrix can significantly influence extraction efficiency. researchgate.net

Matrix Effects

Matrix effects are a significant challenge in analytical chemistry, particularly for sensitive techniques like LC-MS/MS. nih.gov These effects are caused by co-eluting endogenous components from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. researchgate.neteijppr.com The assessment, quantification, and mitigation of matrix effects are necessary steps in method development and validation. nih.gov Strategies to overcome these effects include improving sample clean-up procedures, optimizing chromatographic conditions to separate the analyte from interfering matrix components, or using corrective calibration methods like matrix-matched calibration or stable isotope-labeled internal standards. nih.govnih.gov The complexity of the matrix is directly related to the severity of the observed effects. researchgate.net

Quality Assurance (QA)

Quality assurance is a broad system of activities designed to ensure that analytical results meet a defined standard of quality. aziro.comnih.gov A robust QA program for this compound analysis would include:

Standard Operating Procedures (SOPs): Detailed, written instructions for all analytical procedures to ensure consistency. nih.gov

Instrument Calibration and Maintenance: Regular calibration and preventative maintenance of all analytical instruments to ensure they are functioning correctly. nih.gov

Staff Training and Competency: Documented training for all analysts performing the method and periodic evaluation of their competency.

System Suitability Testing: Performing tests before each analytical run to confirm that the entire system (instrument, reagents, columns) is operating correctly and is suitable for the intended analysis.

Documentation and Record Keeping: Meticulous documentation of all validation data, sample analysis, and any deviations from the established procedures. aziro.com

By implementing a comprehensive validation plan and adhering to strict quality assurance protocols, laboratories can ensure that the analytical data generated for this compound is accurate, reliable, and defensible. americanpharmaceuticalreview.com

Emerging Research Directions and Future Perspectives for Propyl Dipropyldithiocarbamate

Interdisciplinary Research Frontiers Involving Propyl Dipropyldithiocarbamate

The unique structural characteristics of this compound, featuring a dithiocarbamate (B8719985) functional group (>N−C(=S)−S−), open up a plethora of possibilities for interdisciplinary research. vulcanchem.com Its reactivity and potential for modification make it a candidate for investigation across several scientific domains.

One of the promising frontiers lies in materials science , particularly in the development of advanced polymers. Dithiocarbamates have been explored for their role in mediating melt radical reactions in polymers like polypropylene. researchgate.net this compound could be investigated for its efficacy in creating long-chain branched polypropylene, potentially leading to materials with enhanced melt strength, improved impact resistance, and tailored mechanical properties. researchgate.net Such research would necessitate a close collaboration between organic chemists, polymer scientists, and materials engineers to synthesize and characterize these novel materials.

In the realm of nanotechnology , dithiocarbamates are known for their ability to functionalize nanoparticles, enhancing their stability and dispersibility. Future research could explore the use of this compound in the surface modification of nanoparticles, such as carbon nanotubes, to improve their incorporation into polymer matrices for the development of high-performance nanocomposites. researchgate.net This would involve expertise from materials science, chemistry, and physics to understand the interfacial interactions and the resulting properties of the composite materials.

The field of supramolecular chemistry also presents intriguing opportunities. The dithiocarbamate moiety can act as a ligand for metal ions, suggesting that this compound could be a building block for the self-assembly of complex supramolecular architectures. These structures could have potential applications in catalysis, sensing, and molecular recognition, requiring a synergistic effort from inorganic and organic chemists.

Challenges and Opportunities in Fundamental and Applied Research on this compound

While the future of this compound research appears promising, it is not without its challenges and corresponding opportunities. A primary challenge in fundamental research is the detailed elucidation of its reaction mechanisms under various conditions. A deeper understanding of its reactivity with radicals and other chemical species is crucial for optimizing its use in applications like polymer modification. researchgate.net This challenge presents an opportunity to employ advanced analytical techniques and computational modeling to map out reaction pathways and intermediates.

In applied research, a significant hurdle is the development of sustainable and environmentally friendly synthesis methods . Traditional synthetic routes for dithiocarbamates can involve hazardous reagents and solvents. A key opportunity lies in the exploration of "green chemistry" principles for the synthesis of this compound, focusing on minimizing waste, reducing energy consumption, and utilizing renewable feedstocks. aragen.com

Another challenge is the comprehensive toxicological and ecotoxicological profiling of this compound. As with any chemical compound, a thorough understanding of its potential environmental and health impacts is essential for responsible development and application. This presents an opportunity for collaborative research between chemists, toxicologists, and environmental scientists to conduct detailed safety assessments.

The table below summarizes the key challenges and opportunities:

| Research Area | Challenges | Opportunities |

| Fundamental Research | Detailed mechanistic understanding of reactions. | Utilization of advanced analytical and computational tools. |

| Applied Research | Development of sustainable synthesis methods. | Application of green chemistry principles. |

| Safety and Environment | Comprehensive toxicological and ecotoxicological assessment. | Collaborative research for thorough safety profiling. |

| New Applications | Identification of novel, high-value applications. | Exploration in emerging fields like nanotechnology and supramolecular chemistry. |

Predictive Trends in this compound Chemistry and Applications